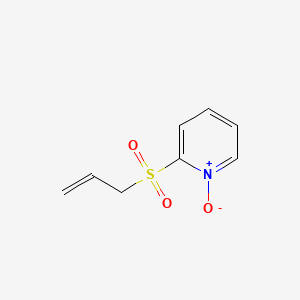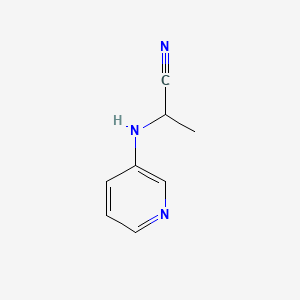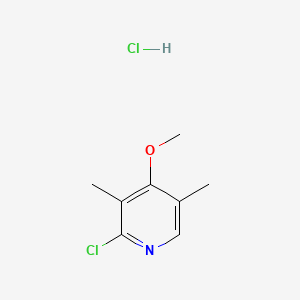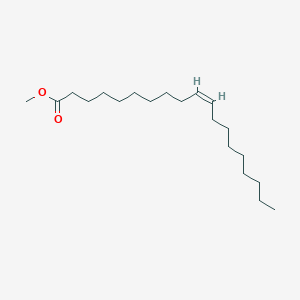
cis-10-Nonadecenoic acid, methyl ester
Übersicht
Beschreibung
“Cis-10-Nonadecenoic acid, methyl ester” is a fatty acid methyl ester . It has been used as a standard for the quantification of cis-nonadecenoic acid in chromatography applications .
Molecular Structure Analysis
The molecular formula of “cis-10-Nonadecenoic acid, methyl ester” is C20H38O2 . The IUPAC name is 10Z-nonadecenoic acid, methyl ester . The InChI code is InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h10-11H,3-9,12-19H2,1-2H3/b11-10- .Physical And Chemical Properties Analysis
“Cis-10-Nonadecenoic acid, methyl ester” is a liquid . It is soluble in chloroform . The molecular weight is 310.5 .Wissenschaftliche Forschungsanwendungen
Gas Chromatography in Fat Analysis : Alves et al. (2006) studied heptadecenoic acid (17:1), which is similar in structure to cis-10-Nonadecenoic acid, in ruminant fats. They used gas chromatography to analyze milk and intramuscular fat samples, emphasizing the need for accurate isomeric definition in reports on fatty acids in ruminant fat (Alves, Marcelino, Portugal, & Bessa, 2006).
Chromatographic Properties : Gunstone, Ismail, and Jie (1967) reported on the chromatographic properties of cis and trans methyl octadecenoates, which are similar to cis-10-Nonadecenoic acid, methyl ester. Their research could be relevant for understanding the separation and identification of such isomers (Gunstone, Ismail, & Jie, 1967).
Fatty Acid Derivative Analysis : Christie (1988) focused on the equivalent chain lengths of various methyl ester derivatives of fatty acids, including unsaturated fatty acids, which would be applicable to the study of cis-10-Nonadecenoic acid, methyl ester in gas chromatography (Christie, 1988).
Separation of Fatty Acid Isomers : Villegas, Zhao, and Curtis (2010) compared methods for separating cis and trans octadecenoic (18:1) fatty acid isomers, which could inform the separation techniques for similar compounds like cis-10-Nonadecenoic acid, methyl ester (Villegas, Zhao, & Curtis, 2010).
Oxidation Studies : S̀liwiok, Kowalski, and Wasielewska (1972) studied the autoxidation of cis- and trans-9-octadecenoic acid methyl esters. Insights from their research could be applicable to understanding the oxidation behavior of cis-10-Nonadecenoic acid, methyl ester (S̀liwiok, Kowalski, & Wasielewska, 1972).
Skin Permeation Studies : Song, Lau-cam, and Kim (2001) investigated the effects of cis-9-octadecenoic acid (oleic acid) and its derivatives on skin permeation. This research might offer insights into the potential topical applications of cis-10-Nonadecenoic acid, methyl ester (Song, Lau-cam, & Kim, 2001).
Eigenschaften
IUPAC Name |
methyl (Z)-nonadec-10-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h10-11H,3-9,12-19H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJGGWUNSRWUFJ-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-10-Nonadecenoic acid, methyl ester | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



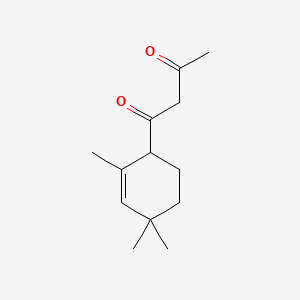
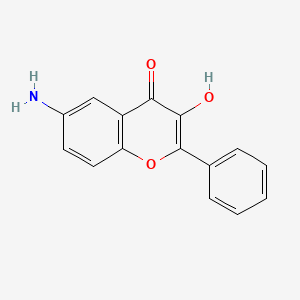
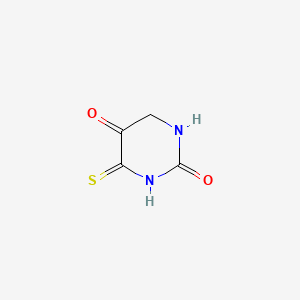
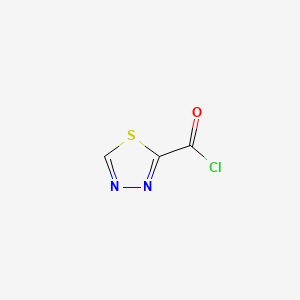
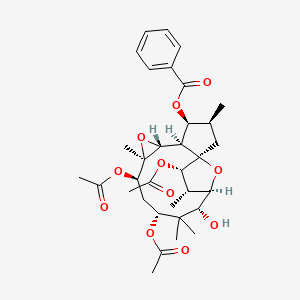
![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(Z)]- (9CI)](/img/no-structure.png)
![5-Methoxy-2-methyl-1H-indole-3-acetic acid 4-[[[2-(dimethylamino)ethyl]amino]carbonyl]phenyl ester](/img/structure/B560745.png)
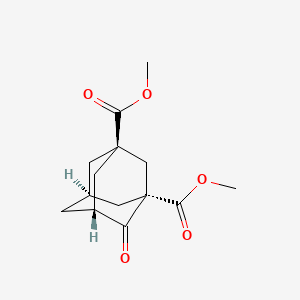
![5-CHLORO-2-((3-[(E)-3-(3-([5-CHLORO-3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-5,5-DIMETHYL-2-CY](/img/structure/B560747.png)
